3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C22H15BrN2O2 This compound is characterized by the presence of a bromophenoxy group, a phenyl group, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(4-bromophenoxy)benzaldehyde, which is then subjected to a series of reactions to introduce the pyrazole ring and the phenyl group. The key steps include:
Formation of 4-(4-bromophenoxy)benzaldehyde: This can be achieved by reacting 4-bromophenol with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate.
Cyclization to form the pyrazole ring: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Introduction of the phenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromophenoxy group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
- **4-(4-Bromophenoxy)phenyl)methanol
- **3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
3-(4-(4-Bromophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a bromophenoxy group and a pyrazole ring with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15BrN2O2 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-[4-(4-bromophenoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C22H15BrN2O2/c23-18-8-12-21(13-9-18)27-20-10-6-16(7-11-20)22-17(15-26)14-25(24-22)19-4-2-1-3-5-19/h1-15H |
InChI Key |
OBICRWRUVGGPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br)C=O |
Origin of Product |
United States |
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